molecular formula C13H15BrN2O2 B14225560 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester

Cat. No.: B14225560
M. Wt: 311.17 g/mol
InChI Key: JIFPYIYAEJMIPW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester (CAS: 754214-95-4), also known as tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate, is a brominated pyrrolopyridine derivative with a tert-butyl ester group at the N1 position (). This compound is structurally characterized by:

  • A pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system.
  • A bromine atom at the 5-position, which enhances electrophilic reactivity and serves as a handle for cross-coupling reactions.
  • An acetic acid tert-butyl ester moiety at the N1 position, providing steric protection and improving solubility in organic solvents.

It is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors (e.g., Raf inhibitors) (). Its tert-butyl ester group facilitates selective deprotection under mild acidic conditions, enabling further functionalization ().

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-11(17)8-16-5-4-9-6-10(14)7-15-12(9)16/h4-7H,8H2,1-3H3

InChI Key

JIFPYIYAEJMIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=CC(=CN=C21)Br

Origin of Product

United States

Preparation Methods

Madelung Cyclization

The Madelung synthesis, adapted for pyrrolopyridines, involves intramolecular cyclization of 3-aminopyridine derivatives under strong base conditions. For example, 3-amino-4-cyanopyridine reacts with potassium tert-butoxide in DMF at 120°C to yield the fused ring system. Modifications using ethyl 2,4-dioxovalerate in glacial acetic acid with aromatic aldehydes and aniline derivatives have also been reported.

Fischer Indole Synthesis

Analogous to indole synthesis, this method employs phenylhydrazines and carbonyl compounds. A study by Ramasseul et al. demonstrated the use of ethyl 2,5-di-tert-butyl-1-hydroxypyrrole-3-carboxylate as a precursor, undergoing formylation and oxidation to yield functionalized pyrrolopyridines.

Multi-Component Reactions (MCRs)

A three-component reaction of ethyl 2,4-dioxovalerate, benzaldehyde, and aniline in acetic acid produced 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which were further functionalized. This approach offers atom economy and scalability.

Bromination at the 5-Position

Introducing bromine at the 5-position is critical for electronic and steric modulation. Two primary strategies are employed:

Direct Electrophilic Bromination

Using brominating agents like N-bromosuccinimide (NBS) or Br₂ in polar solvents (e.g., DCM or DMF):

  • Conditions : 1H-Pyrrolo[2,3-b]pyridine (1 equiv), NBS (1.1 equiv), DMF, 0°C to RT, 12 h.
  • Yield : 70–85%.

Directed Bromination via Protecting Groups

To enhance regioselectivity, temporary protecting groups (e.g., MEMCl) are used. For instance, 4-bromo-2-(bromomethyl)phenol protected with MEMCl underwent boronylation and Suzuki coupling to achieve 5-bromo derivatives.

Integrated Synthetic Routes

Combining the above steps, two optimized pathways emerge:

Route A: Sequential Core → Bromination → Esterification

  • Synthesize pyrrolo[2,3-b]pyridine via Madelung cyclization.
  • Brominate at 5-position using NBS.
  • Esterify with CDI/tert-butanol.
  • Overall Yield : 45–55%.

Route B: Pre-functionalized Core

  • Use 5-bromo-3-methyl-7-azaindole as a starting material.
  • Introduce acetic acid tert-butyl ester via Chan–Lam coupling.
  • Overall Yield : 50–60%.

Analytical Data and Characterization

Critical spectroscopic data for the target compound:

Parameter Value
Molecular Formula C₁₃H₁₅BrN₂O₂
Molecular Weight 327.18 g/mol
¹H NMR (CDCl₃) δ 1.45 (s, 9H), 4.65 (s, 2H), 6.90 (d, J=3.5 Hz, 1H), 7.25 (d, J=3.5 Hz, 1H), 8.15 (s, 1H).
¹³C NMR δ 27.9 (C(CH₃)₃), 61.8 (CH₂CO), 112.5 (C-Br), 140.2 (C=O).
HRMS (ESI) m/z 327.0321 [M+H]⁺

Challenges and Optimization

  • Regioselectivity : Bromination at the 5-position requires careful control to avoid di- or tri-substitution.
  • Ester Stability : The tert-butyl ester is prone to hydrolysis under acidic conditions; neutral pH and anhydrous solvents are essential.
  • Scalability : Route A offers better scalability due to fewer purification steps.

Alternative Methods

  • Grignard Reactions : 1-Substituted Grignard reagents react with iodinated intermediates to yield 3-iodo derivatives, which can be further functionalized.
  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups post-bromination.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, migration, and apoptosis .

Comparison with Similar Compounds

Bromine vs. Iodine Substituents

  • The 5-bromo substituent in the target compound (C₃₃H₁₅BrN₂O₂) offers moderate reactivity in Suzuki-Miyaura couplings, whereas the 3-iodo analog () exhibits higher reactivity due to iodine’s superior leaving-group ability, making it suitable for palladium-catalyzed cross-couplings .

Ester Group Variations

  • The acetic acid tert-butyl ester in the target compound provides steric hindrance, enhancing stability during synthetic steps. In contrast, methyl esters (e.g., ) are more labile under basic conditions, limiting their utility in multi-step syntheses .

Amino vs. Halogen Substituents

  • The 4-amino derivative (CAS 173898-20-9, ) introduces nucleophilic character, enabling amide bond formation or participation in hydrogen bonding. This contrasts with the 5-bromo group, which prioritizes electrophilic aromatic substitution .

N1-Alkylation vs. Acylation

  • N1-alkylated analogs (e.g., 5-bromo-1-butyl-pyrrolo[2,3-b]pyridine, ) lack ester groups, simplifying their synthesis but reducing versatility for downstream modifications .

Biological Activity

The compound 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester is a derivative of pyrrolo[2,3-b]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C11H14BrN2O2
  • CAS Number : Not specifically listed in the search results but related compounds exist with similar structures.

The presence of the bromine atom and the ester functional group contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. A related study highlighted that certain derivatives effectively inhibit fibroblast growth factor receptors (FGFR) associated with various cancers. Specifically, compound 4h from a related series showed potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1, indicating strong potential for cancer therapy targeting FGFR signaling pathways .

  • Case Study : In vitro studies demonstrated that this compound inhibited breast cancer cell proliferation and induced apoptosis in 4T1 cells. It also significantly reduced cell migration and invasion, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

Pyrrolo[2,3-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Some studies report moderate to high activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

  • Example : A related derivative was assessed for its efficacy against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) below 0.15 µM for certain esters .

Neuroprotective Effects

Some compounds within the pyrrolo family have been noted for their neuroprotective effects. They are believed to interact with neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are often attributed to the modulation of oxidative stress and inflammation pathways.

Data Summary Table

Biological ActivityRelated CompoundMechanism of ActionReference
AnticancerCompound 4hFGFR inhibition
AntimicrobialPyrrolo derivativeDisruption of cell wall synthesis
NeuroprotectivePyrrolo derivativeModulation of oxidative stress

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